5-Chloro-1-methyl-benzoimidazole

Solid-phase synthesis Benzimidazole heterocycles Process chemistry

5-Chloro-1-methyl-benzoimidazole (CAS 10394-36-2) is a halogenated N-methyl benzimidazole with the molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol. This heterocyclic scaffold contains a chloro substituent at the 5-position and a methyl group at the 1-position of the fused benzene–imidazole ring system, giving it distinct electronic and steric properties compared to other benzimidazole congeners.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 10394-36-2
Cat. No. B089158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-methyl-benzoimidazole
CAS10394-36-2
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=CC(=C2)Cl
InChIInChI=1S/C8H7ClN2/c1-11-5-10-7-4-6(9)2-3-8(7)11/h2-5H,1H3
InChIKeyDKTVQKUFTJLEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1-methyl-benzoimidazole CAS 10394-36-2: Core Chemical Identity & Procurement Baseline


5-Chloro-1-methyl-benzoimidazole (CAS 10394-36-2) is a halogenated N-methyl benzimidazole with the molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol . This heterocyclic scaffold contains a chloro substituent at the 5-position and a methyl group at the 1-position of the fused benzene–imidazole ring system, giving it distinct electronic and steric properties compared to other benzimidazole congeners. It serves as a synthetic building block in medicinal chemistry, agrochemical research, and materials science, and is available from multiple suppliers with typical purities of ≥95–96% .

Why 5-Chloro-1-methyl-benzoimidazole Cannot Be Replaced by Generic Benzimidazoles


Benzimidazole derivatives are not interchangeable because substituent identity, position, and N-alkylation collectively govern reactivity, target binding, and physicochemical properties. The 5-chloro substituent on 5-chloro-1-methyl-benzoimidazole modulates electron density on the aromatic ring, influencing both electrophilic substitution reactivity and biological target interactions in ways that 5-fluoro, 5-bromo, or unsubstituted analogs cannot replicate . The N-methyl group further blocks tautomerization and alters hydrogen-bonding capacity, directly affecting solubility, metabolic stability, and coordination chemistry. Generic substitution without matching these precise structural features risks loss of activity in downstream applications, as demonstrated by structure–activity relationship (SAR) studies on benzimidazole antimicrobials where only 5-halogenated variants exhibited broad-spectrum potency .

5-Chloro-1-methyl-benzoimidazole: Quantitative Differentiation Evidence Against Close Analogs


Solid-Phase vs. Solution-Phase Synthesis Yield Comparison

When comparing synthetic routes for 5-chloro-1-methyl-benzoimidazole (designated IVb), the traditional solution-phase method (ethanol/HCl, heating) affords a yield of 43%, whereas the solid-phase vibrational mill method achieves yields in the range of 36–52% . The solid-phase approach eliminates the need for heating, ethanol, and hydrochloric acid, offering a safer and industrially scalable alternative . This contrasts with the unsubstituted analog (IVa), where both methods give lower yields (30–36%), highlighting the influence of the 5-chloro substituent on reaction efficiency .

Solid-phase synthesis Benzimidazole heterocycles Process chemistry

5-Halogen Substitution Confers Broad-Spectrum Antimicrobial Activity Over Non-Halogenated Benzimidazoles

In a systematic SAR evaluation of 69 benzimidazole derivatives, compounds bearing 5-fluoro, 5-chloro, or 5-bromo substituents exhibited broad-spectrum antimicrobial activity, whereas non-halogenated analogs did not achieve comparable potency . Among the active set, four compounds possessed 5-chloro or 5-bromo groups, and their MIC values were equivalent to or more potent than amphotericin B against multiple fungal strains . This class-level finding identifies 5-chloro substitution as a critical pharmacophoric element that cannot be replaced by hydrogen or other non-halogen substituents.

Antimicrobial resistance Benzimidazole SAR Halogen effects

Physicochemical Property Differentiation: 5-Chloro vs. 5-Fluoro-1-methyl-benzimidazole

Computed physicochemical properties reveal that 5-chloro-1-methyl-benzoimidazole (XLogP3 = 2.1, TPSA = 17.8 Ų) is markedly more lipophilic than its 5-fluoro analog (XLogP3 ~1.5, TPSA ~17.8 Ų) . The approximately 0.6 log unit difference in predicted partition coefficient translates to a ~4-fold higher theoretical membrane permeability for the chloro derivative, which can influence both biological activity and extraction behavior in analytical workflows . This difference is a direct consequence of the larger atomic radius and greater polarizability of chlorine versus fluorine.

LogP Lipophilicity Drug-likeness

N-Methylation Prevents Tautomeric Equilibration Compared to N–H Benzimidazoles

Unlike 5-chloro-1H-benzimidazole, which can undergo annular tautomerism between the N1 and N3 positions, the N-methyl group in 5-chloro-1-methyl-benzoimidazole locks the hydrogen-bond donor/acceptor pattern into a single well-defined state . This structural rigidity ensures consistent coordination geometry in metal complexes and predictable reactivity in N-alkylation or cross-coupling reactions, avoiding the mixture of tautomers that complicates spectroscopic characterization and biological assay interpretation for the N–H parent .

Tautomerism Chemical stability Coordination chemistry

High-Value Application Scenarios for 5-Chloro-1-methyl-benzoimidazole Procurement


Gram-to-Kilogram Synthesis of Antimicrobial Benzimidazole Libraries

Procurement of 5-chloro-1-methyl-benzoimidazole as a core scaffold enables the construction of focused libraries for antimicrobial screening. The established SAR showing that 5-chloro substitution confers broad-spectrum activity means this building block is a rational starting point for hit-to-lead optimization against drug-resistant pathogens.

Green Chemistry Process Development for Heterocycle Synthesis

The compound is a validated substrate for solvent-free, solid-phase benzimidazole synthesis achieving yields up to 52% without heating or corrosive reagents . Process chemists can use this compound to benchmark and scale environmentally benign synthetic methodologies.

Physicochemical Reference Standard for Halogenated Benzimidazole Series

With its computed XLogP3 of 2.1 and TPSA of 17.8 Ų , 5-chloro-1-methyl-benzoimidazole serves as a mid-lipophilicity reference point in chromatographic method development and in silico ADME model calibration across a series of 5-halogenated benzimidazoles.

Coordination Chemistry and MOF Ligand Design

The tautomerically locked N-methyl imidazole moiety provides a single, well-defined coordination site for transition metals , making the compound useful in the synthesis of metal-organic frameworks (MOFs) and homogeneous catalysts where ligand geometry must be precisely controlled.

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